
Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one):
A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cetohexazine

Cat. No.: B1295607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C6H8N2O CAS Number: 7007-92-3

Introduction
Cetohexazine, systematically named 4,6-Dimethylpyridazin-3(2H)-one, is a small molecule

identified as a sedative, hypnotic, and anxiolytic agent.[1][2][3] It belongs to the pyridazinone

class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological

activities. While Cetohexazine is documented in several chemical and drug dictionaries,

detailed public-domain research, including extensive clinical trials and in-depth mechanistic

studies, is limited. This guide provides a comprehensive overview of the available technical

information on Cetohexazine, supplemented with data from related pyridazinone derivatives to

offer a broader context for its potential pharmacological profile.

Molecular Structure and Physicochemical
Properties
The molecular structure of Cetohexazine consists of a pyridazinone core substituted with two

methyl groups. The chemical identifiers and key physicochemical properties are summarized

below.
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Identifier Value

IUPAC Name 4,6-dimethylpyridazin-3(2H)-one

Synonyms Cetohexazine, Ketohexazine

Molecular Formula C6H8N2O

Molecular Weight 124.14 g/mol

CAS Number 7007-92-3

Property Value

Calculated logP Data not available

Molar Refractivity Data not available

Topological Polar Surface Area Data not available

Synthesis
While a specific, detailed experimental protocol for the industrial synthesis of Cetohexazine is

not readily available in the public domain, a general and versatile two-step method for the

synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described.[4] This can be

adapted for the synthesis of Cetohexazine. The general approach involves the reaction of 2-

diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-

diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates are then used in a

Horner-Wadsworth-Emmons olefination of aldehydes to yield the final disubstituted pyridazin-

3(2H)-ones.[4]

A more direct, though less detailed, synthetic route for a related compound, 4-methyl-3(2H)-

pyridazinone, involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial

acetic acid.[5] The reaction mixture is heated, and after workup, the product is obtained.[5]

Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a 4,6-disubstituted

pyridazin-3(2H)-one like Cetohexazine, based on the described literature.
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Starting Materials:
- 2-diethoxyphosphoryl-4-oxoalkanoates

- Hydrazine

Intermediate Formation:
4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-one

Horner-Wadsworth-Emmons Olefination
with Aldehyde

Final Product:
4,6-disubstituted pyridazin-3(2H)-one

(e.g., Cetohexazine)

Purification
(e.g., Crystallization, Chromatography)

Click to download full resolution via product page

Generalized synthesis of 4,6-disubstituted pyridazin-3(2H)-ones.

Pharmacology and Mechanism of Action
Cetohexazine is primarily classified as a sedative and hypnotic.[2][6] While the precise

molecular targets and mechanism of action for Cetohexazine's sedative effects are not

detailed in the available literature, compounds of the pyridazinone class have been

investigated for a variety of central nervous system activities.

The broader class of pyridazinone derivatives has been explored for a range of

pharmacological activities, including as PDE4 inhibitors.[7] However, it is important to note that
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these activities are for other, more complex pyridazinone derivatives and may not be directly

applicable to Cetohexazine.

Given its classification, a hypothetical mechanism for its sedative action could involve

modulation of inhibitory neurotransmitter systems in the central nervous system.

Hypothesized Sedative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a sedative agent that

enhances inhibitory neurotransmission, a common mechanism for such compounds.
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Hypothetical sedative mechanism via receptor modulation.
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Experimental Protocols
Detailed, publicly available experimental protocols for the pharmacological evaluation of

Cetohexazine are scarce. However, based on the study of related pyridazinone derivatives,

the following general methodologies would be applicable.

Enantiomeric Separation of a Pyridazinone Derivative (General Protocol)

A patent for a related pyridazinone derivative describes a method for separating enantiomers,

which could be adapted for other chiral pyridazinones.

Salt Formation: The racemic pyridazinone is dissolved in a suitable solvent (e.g., ethyl

acetate, isopropanol).[8]

Chiral Acid Addition: A chiral acid, such as L- or D-tartaric acid, is added to the solution.[8]

Crystallization: The mixture is heated and then cooled to induce crystallization of the

diastereomeric salt of one enantiomer.[8]

Isolation: The crystalline precipitate is filtered and dried. The optical purity is determined.[8]

Liberation of Free Base: The separated salt is treated with a base to liberate the optically

pure enantiomer.

Quantitative Data
Specific quantitative pharmacological data for Cetohexazine, such as receptor binding

affinities (Ki values), IC50, or EC50 values, are not available in the reviewed public-domain

literature. The table below is provided as a template for such data, which would be critical for a

full technical evaluation of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1295607?utm_src=pdf-body
https://patents.google.com/patent/WO1997035841A2/en
https://patents.google.com/patent/WO1997035841A2/en
https://patents.google.com/patent/WO1997035841A2/en
https://patents.google.com/patent/WO1997035841A2/en
https://www.benchchem.com/product/b1295607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Target Value (e.g., Ki, IC50) Units

Receptor Binding
e.g., Histamine H1

Receptor
Data not available e.g., nM

Receptor Binding
e.g., GABA-A

Receptor
Data not available e.g., nM

Functional Assay e.g., Sedative Activity Data not available e.g., ED50 (mg/kg)

Conclusion
Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one) is a known compound with sedative and

hypnotic properties. However, there is a notable lack of in-depth, publicly available scientific

data regarding its specific mechanism of action, quantitative pharmacological profile, and

detailed experimental protocols. The information presented in this guide is based on the limited

available data for Cetohexazine and supplemented with information on the broader class of

pyridazinone derivatives. Further research is required to fully elucidate the therapeutic potential

and pharmacological characteristics of Cetohexazine. Drug development professionals

interested in this compound would need to conduct foundational research to establish its

efficacy, safety, and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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